N-(4-{[4-(NAPHTHALENE-1-AMIDO)PHENYL]DIPHENYLMETHYL}PHENYL)NAPHTHALENE-1-CARBOXAMIDE
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Overview
Description
N-(4-{[4-(NAPHTHALENE-1-AMIDO)PHENYL]DIPHENYLMETHYL}PHENYL)NAPHTHALENE-1-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and amide linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(NAPHTHALENE-1-AMIDO)PHENYL]DIPHENYLMETHYL}PHENYL)NAPHTHALENE-1-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of naphthalene-1-carboxylic acid with aniline derivatives under specific conditions to form the amide linkage. This is followed by further reactions to introduce the diphenylmethyl and phenyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[4-(NAPHTHALENE-1-AMIDO)PHENYL]DIPHENYLMETHYL}PHENYL)NAPHTHALENE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the amide groups to amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
N-(4-{[4-(NAPHTHALENE-1-AMIDO)PHENYL]DIPHENYLMETHYL}PHENYL)NAPHTHALENE-1-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of N-(4-{[4-(NAPHTHALENE-1-AMIDO)PHENYL]DIPHENYLMETHYL}PHENYL)NAPHTHALENE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s aromatic rings and amide linkages allow it to bind to proteins and enzymes, potentially inhibiting their activity. This binding can disrupt cellular processes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-Phenylnaphthalen-1-amine: An aromatic amine with similar structural features.
Naphthalene, 1-(phenylmethyl)-: Another naphthalene derivative with a phenylmethyl group.
N4,N4-Di(biphenyl-4-yl)-N4-(naphthalen-1-yl)-N4-phenyl-biphenyl-4,4-diamine: Used in organic electronic devices.
Uniqueness
N-(4-{[4-(NAPHTHALENE-1-AMIDO)PHENYL]DIPHENYLMETHYL}PHENYL)NAPHTHALENE-1-CARBOXAMIDE is unique due to its specific combination of aromatic rings and amide linkages, which confer distinct chemical and physical properties
Properties
IUPAC Name |
N-[4-[[4-(naphthalene-1-carbonylamino)phenyl]-diphenylmethyl]phenyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H34N2O2/c50-45(43-23-11-15-33-13-7-9-21-41(33)43)48-39-29-25-37(26-30-39)47(35-17-3-1-4-18-35,36-19-5-2-6-20-36)38-27-31-40(32-28-38)49-46(51)44-24-12-16-34-14-8-10-22-42(34)44/h1-32H,(H,48,50)(H,49,51) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQOIEXOMNHVADF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)NC(=O)C4=CC=CC5=CC=CC=C54)C6=CC=C(C=C6)NC(=O)C7=CC=CC8=CC=CC=C87 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H34N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
658.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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